Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
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Overview
Description
“Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that it’s not categorized as a medicine or drug2.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone”. However, 1,3,4-thiadiazole derivatives, which are structurally similar, have been synthesized from phenylacetic acid derivatives3.Molecular Structure Analysis
The molecular structure of “Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is not explicitly mentioned in the available resources. However, 1,3,4-thiadiazole derivatives, which are structurally similar, have been characterized by NMR spectroscopy4.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone”. However, 1,3,4-thiadiazole derivatives have been reported to possess acetylcholinesterase (AChE)-inhibition activities3.Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” are not explicitly mentioned in the available resources.Scientific Research Applications
Photodynamic Therapy Applications
- Photodynamic Therapy for Cancer Treatment : A study focused on the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, highlighting their significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy due to good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Antimicrobial Activity
- Antimicrobial and Antifungal Compounds : Novel classes of sulfides and sulfones were synthesized, showing significant antibacterial and antifungal activities against various microorganisms, indicating the utility of Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone derivatives in developing new antimicrobial agents (Belavagi et al., 2015).
Molecular Organization and Aggregation Studies
- Spectroscopic Studies in Liposome Systems : Spectroscopic studies on compounds from the 1,3,4-thiadiazole group, including Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone, showed that molecular organization induced by changes in phase transition in DPPC liposome systems affects fluorescence and could relate to molecular aggregation phenomena, with implications for bioactive compound delivery systems (Kluczyk et al., 2016).
Antimicrobial Activity Exploration
- Biologically Active Substances Search : Research on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including those similar to Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone, showed sensitivity to Gram-positive and Gram-negative bacteria and exhibited antifungal activity, highlighting their potential for further studies on antimicrobial applications (Sych et al., 2019).
Safety And Hazards
There is no specific information available on the safety and hazards of “Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone”. However, it’s important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease2.
Future Directions
There is no specific information available on the future directions of “Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone”. However, 1,3,4-thiadiazole derivatives have shown a broad range of therapeutic activities and are the subject of considerable growing interest for designing new antitumor agents5.
properties
IUPAC Name |
5-benzylsulfonyl-4-methylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-8-10(15-12-11-8)16(13,14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQUTNCNNZDITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone |
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